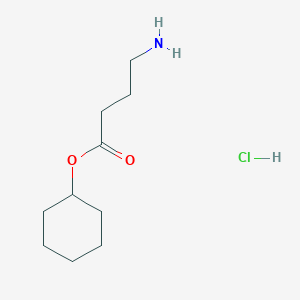

4-Aminobutyric acid cyclohexyl ester hydrochloride

Description

Properties

IUPAC Name |

cyclohexyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-8-4-7-10(12)13-9-5-2-1-3-6-9;/h9H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIRJHXALKPNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 4-Nitrophenylacetic Acid Sodium Salt

-

- Catalysts: Raney-Nickel (Raney-Ni) or Palladium on Carbon (Pd/C)

- Medium: Aqueous or protic solvents such as water, ethanol, or methanol

- Temperature: 130°C (Russian patent), 40-60°C (more recent methods)

- Pressure: 130–172 bar (Russian patent), 0.1–4 bar (modern, optimized methods)

-

- The sodium salt of 4-nitrophenylacetic acid undergoes catalytic hydrogenation at elevated temperatures and pressures, converting nitro groups to amino groups.

- The hydrogenation proceeds in stages, initially in aqueous medium, followed by further hydrogenation to enhance trans-isomer formation.

-

- Mixture of cis and trans isomers of 4-amino-cyclohexyl acetic acid, with trans isomers typically constituting about 81%.

- The process yields the amino acid hydrochloride salts after protonation in hydrochloric acid.

Hydrogenation of Free Acid Forms in Protic Solvents

-

- Solvent: Water, methanol, ethanol, or their mixtures

- Catalyst: Pd/C

- Temperature: 40–60°C

- Pressure: 0.1–4 bar overpressure

-

- Hydrogenation of the free acid form occurs in a controlled environment, allowing the formation of a mixture with improved trans/cis ratios (60–70% trans).

- The process emphasizes safety and environmental friendliness by avoiding corrosive reagents and inflammable solvents.

Esterification and Conversion to Hydrochloride Salt

Once the amino acid is obtained, the next step involves esterification to produce the cyclohexyl ester hydrochloride:

Esterification in Alcoholic Medium

- Method:

- The amino acid is dissolved in an alcohol such as ethanol or methanol.

- Thionyl chloride is added to facilitate ester formation without side products.

- The ester is formed directly as the hydrochloride salt in an anhydrous medium saturated with hydrogen chloride gas, often in ether, which is flammable and environmentally hazardous.

Reflux in Hydrochloric Ethanol

-

- Heating the amino acid in hydrochloric ethanol at reflux for 1–3 hours

- Post-reaction, the mixture is distilled under vacuum to remove solvents and isolate the ester hydrochloride

-

- Crystalline trans-4-Aminobutyric acid cyclohexyl ester hydrochloride is precipitated by cooling, washed, and dried for further use.

Alternative and Safer Approaches

Recent developments focus on safer, more environmentally friendly processes:

-

- Hydrogenation of phenyl precursors directly in protic solvents at moderate temperatures (50–60°C) and pressures (1–4 bar).

- The process enhances trans-selectivity and simplifies purification.

Esterification via Steglich Method:

- Esterification using N, N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), avoiding hazardous reagents like thionyl chloride, yielding ester derivatives with high purity.

Data Summary Table

| Step | Reagents & Conditions | Key Features | Yield & Selectivity | Environmental Notes |

|---|---|---|---|---|

| Hydrogenation of nitrophenylacetic acid | Raney-Ni or Pd/C, 130°C, 130–172 bar | Converts nitro to amino groups | ~81% trans isomer | High pressure, corrosive reagents |

| Hydrogenation of free acid | Pd/C, 40–60°C, 0.1–4 bar | Improved trans/cis ratio | 60–70% trans | Safer solvents (water, ethanol) |

| Esterification | Thionyl chloride or Steglich esterification | Produces ester hydrochloride | High purity, yields variable | Thionyl chloride is corrosive; Steglich method is milder |

Research Findings and Considerations

Stereoselectivity:

The hydrogenation process favors the formation of trans-isomers, especially when optimized in milder conditions or using specific catalysts, which is crucial for pharmaceutical applications.Environmental Impact:

Traditional methods involve hazardous reagents like thionyl chloride and flammable solvents such as ether. Recent advancements aim to replace these with milder, greener alternatives.Industrial Scalability: The processes described are adaptable for large-scale production, emphasizing safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutyric acid cyclohexyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-aminobutyric acid and cyclohexanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed:

Hydrolysis: 4-Aminobutyric acid and cyclohexanol.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

- Mechanism of Action : The compound acts as a GABA receptor agonist, promoting inhibitory neurotransmission, which can be beneficial in treating anxiety and seizure disorders .

- Case Study : In rodent models, administration of GABA cyclohexyl ester demonstrated significant anticonvulsant effects, reducing seizure frequency induced by various convulsants .

Drug Development

- Therapeutic Use : Due to its rapid metabolism and clearance, GABA cyclohexyl ester is being explored as a potential drug candidate for conditions such as epilepsy and anxiety disorders. Its structure allows for modifications that can enhance efficacy and reduce side effects .

- Clinical Trials : Early-phase clinical trials are assessing its effectiveness in patients with refractory epilepsy, focusing on dosage optimization and safety profiles.

Biochemical Research

- Metabolic Studies : The compound serves as a tracer in metabolic studies to understand GABAergic signaling pathways. It can be incorporated into metabolic pathways where it undergoes hydrolysis to release GABA .

- Research Findings : Studies have shown that GABA cyclohexyl ester can significantly alter synaptic transmission dynamics in vitro, providing insights into its potential therapeutic mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure frequency | |

| Anxiolytic | Decreases anxiety-like behavior | |

| Neuroprotective | Protects against neuronal damage |

Table 2: Pharmacokinetic Properties

Mechanism of Action

The mechanism of action of 4-aminobutyric acid cyclohexyl ester hydrochloride involves its interaction with GABA receptors in the central nervous system. As an analogue of GABA, it can bind to GABA receptors and modulate their activity, leading to inhibitory effects on neurotransmission. This modulation can result in muscle relaxation and reduced spasticity, making it useful in certain medical conditions.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Gaps

- Synthetic Methods : and describe carbodiimide-mediated coupling for cyclohexyl esters, while methyl/ethyl esters use simpler acid-catalyzed esterification. This divergence highlights the need for tailored approaches based on ester group complexity.

- Biological Data : While methyl and ethyl esters are well-characterized, the cyclohexyl analog lacks reported pharmacological profiles. Further studies could explore its stability in physiological conditions and receptor binding affinity.

Biological Activity

4-Aminobutyric acid cyclohexyl ester hydrochloride, also known as GABA cyclohexyl ester, is a derivative of gamma-aminobutyric acid (GABA). This compound has garnered attention due to its potential biological activities, particularly its interaction with GABA receptors in the central nervous system. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : 202.71 g/mol

- CAS Number : 121667-30-9

This compound acts primarily as a GABA analogue. Its mechanism involves:

- Binding to GABA Receptors : It interacts with GABA receptors, leading to an increase in inhibitory neurotransmission. This can result in muscle relaxation and reduced spasticity, making it potentially useful for treating conditions like epilepsy and anxiety disorders .

- Modulation of Neurotransmission : By enhancing the effects of GABA, this compound may help in stabilizing neuronal excitability and preventing seizures .

Pharmacological Effects

- Anticonvulsant Activity : Research indicates that derivatives of GABA, including cyclohexyl esters, exhibit anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing chemically and electrically induced seizures .

- Muscle Relaxant Properties : Due to its action on GABA receptors, the compound has been investigated for its muscle relaxant effects, making it a candidate for treating spasticity.

- Neuroprotective Effects : Some studies suggest that GABA analogues can provide neuroprotection against various forms of brain injury and neurodegenerative diseases by modulating excitatory neurotransmission .

Case Studies

- A study demonstrated that this compound significantly reduced seizure frequency in rodent models when compared to control groups treated with saline. The results indicated a dose-dependent response, suggesting that higher concentrations may yield more pronounced effects .

- Another investigation focused on the compound's muscle relaxant properties, revealing that it could effectively alleviate muscle spasms in animal models without significant sedation or side effects typically associated with other muscle relaxants.

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Primary Uses | Efficacy (in animal studies) |

|---|---|---|---|

| 4-Aminobutyric acid cyclohexyl ester | GABA receptor modulation | Anticonvulsant, muscle relaxant | High |

| Phenibut | GABA-B receptor agonist | Anxiety, sleep disorders | Moderate |

| Baclofen | GABA-B receptor agonist | Muscle spasticity | High |

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of GABA analogues. For instance:

Q & A

Q. What synthetic methodologies are recommended for preparing 4-aminobutyric acid cyclohexyl ester hydrochloride?

The compound can be synthesized via Fischer esterification, where 4-aminobutyric acid reacts with cyclohexanol in the presence of hydrochloric acid as a Brønsted acid catalyst. This method involves protonation of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by cyclohexanol to form the ester. Purification typically involves recrystallization from ethanol or acetone .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

- 1H/13C NMR spectroscopy (in D2O with trimethylsilane as an internal standard) to confirm ester formation and cyclohexyl group integration .

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS to detect [M+H]+ or [M-Cl]+ ions) .

- HPLC with UV detection (λ = 210–220 nm) to assess purity ≥99%, using a C18 column and acetonitrile/water mobile phase .

Q. What are the optimal storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as the hydrochloride salt is hygroscopic. Stability under these conditions is typically >24 months, but periodic HPLC analysis is recommended .

Q. Which solvents are suitable for dissolving this compound in experimental workflows?

The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). For non-polar reactions, use dichloromethane or ethyl acetate with sonication to aid dissolution .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with GABAergic receptors?

- Radioligand binding assays : Use synaptosomal membranes from rodent brains and competitive displacement of [3H]-GABA to measure receptor affinity (IC50 values). Include positive controls (e.g., muscimol) and negative controls (e.g., bicuculline) .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess chloride ion flux modulation via GABAA receptors .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out cell-specific effects.

- Metabolic stability assays : Use liver microsomes to determine if rapid degradation (e.g., ester hydrolysis) affects observed potency .

Q. How can degradation pathways be mapped under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H2O2), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS/MS .

- Kinetic analysis : Calculate half-life (t1/2) in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

Q. What computational tools support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina with GABAA receptor crystal structures (PDB: 6HUP) to predict binding modes.

- QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro activity data .

Q. How can researchers scale up synthesis without compromising yield?

Q. What analytical challenges arise in quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.